molecular formula C24H21NO7 B2652296 N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide CAS No. 883962-22-9

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide

Cat. No.: B2652296
CAS No.: 883962-22-9
M. Wt: 435.432
InChI Key: DBGQRTIXQURXMK-UHFFFAOYSA-N
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Description

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a chromene (benzopyran) core substituted with a methyl group at position 8, a ketone at position 4, a 3,4,5-trimethoxyphenyl group at position 3, and a furan-2-carboxamide moiety at the N-position.

Properties

IUPAC Name

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO7/c1-13-7-5-8-15-20(26)19(14-11-17(28-2)22(30-4)18(12-14)29-3)24(32-21(13)15)25-23(27)16-9-6-10-31-16/h5-12H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGQRTIXQURXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the chromen-2-yl core. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable diketone under acidic conditions to form the chromen-2-yl intermediate. This intermediate is then subjected to further functionalization to introduce the furan-2-carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being investigated, including its role as an anti-cancer agent and its ability to modulate biological pathways.

    Industry: Its structural properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism by which N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with 3,4,5-Trimethoxyphenyl Substituents

The 3,4,5-trimethoxyphenyl group is a critical pharmacophore in several anticancer agents. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Core Structure Key Substituents Synthetic Yield Biological Activity (Reported)
Target Compound Chromen-4-one 8-methyl, 3-(3,4,5-trimethoxyphenyl), furanamide Not reported Hypothesized microtubule inhibition
N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine Thiazole-pyrimidine 3,4,5-trimethoxyphenyl, chloro, methyl 72% Anticancer (in vitro screening)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole-acetamide 3,4,5-trimethoxyphenyl, trifluoromethyl 18% Not reported
Compound 8a (Mar. Drugs, 2013) Pyrazinone-indole 3,4,5-trimethoxyphenyl, benzyloxy-indole 76% Antifungal, cytotoxic

Key Observations :

  • Synthetic Accessibility: The target compound’s chromenone core may present synthetic challenges compared to thiazole-pyrimidine or benzothiazole derivatives, where higher yields (e.g., 72% for the thiazole-pyrimidine derivative ) are achievable.
  • Bioactivity Potential: The 3,4,5-trimethoxyphenyl group is consistently retained across analogues, suggesting shared mechanisms (e.g., tubulin binding). However, the chromenone core in the target compound may confer distinct pharmacokinetic properties, such as improved solubility over benzothiazole derivatives .
Substituent Effects on Activity
  • Methoxy Groups : The 3,4,5-trimethoxy substitution enhances hydrophobic interactions with tubulin’s colchicine-binding site, as seen in combretastatin analogues. This group is critical for activity but may increase metabolic instability .
  • Heterocyclic Moieties : The furan-2-carboxamide in the target compound could modulate electron density and hydrogen-bonding capacity compared to acetamide (e.g., compound 10 ) or thiazole substituents.
Crystallographic and Conformational Comparisons
  • The crystal structure of a related compound, N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine , reveals dihedral angles (53.84–70.77°) between the trimethoxyphenyl group and adjacent rings. Such conformational rigidity may influence binding affinity, suggesting that the chromenone core’s planarity in the target compound could enhance target engagement.

Biological Activity

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a complex structure that includes a chromene core and multiple methoxy substituents. This structural configuration is believed to contribute to its biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation, which may stabilize free radicals and reduce oxidative stress. For instance, studies on related furochromones demonstrated their ability to scavenge free radicals effectively .

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes involved in pathological processes:

Enzyme TargetInhibition ActivityReference
Acetylcholinesterase (AChE)Moderate inhibition (IC50 = 19.2 μM)
Butyrylcholinesterase (BChE)Moderate inhibition (IC50 = 13.2 μM)
Cyclooxygenase-2 (COX-2)Moderate activity
Lipoxygenase (LOX-15)Moderate activity

These activities suggest potential applications in treating neurodegenerative diseases and inflammation-related conditions.

3. Cytotoxicity Against Cancer Cells

The compound's cytotoxic effects have been explored in various cancer cell lines. Preliminary studies indicate that it may inhibit the growth of breast cancer cells (MCF-7), demonstrating promise as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:

  • Study on Furochromones : A study evaluated a series of furochromone derivatives for their multi-target-directed ligand activity against cholinesterases and lipoxygenases. Compounds with similar structural features showed promising results in inhibiting these enzymes and exhibited antioxidant properties .
  • Molecular Docking Studies : In silico docking studies revealed that the compound interacts favorably with enzyme active sites through hydrogen bonding and hydrophobic interactions. Such interactions are crucial for understanding the compound's mechanism of action at the molecular level .

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